5-Phenylpyrrolidin-3-ol hydrochloride

Descripción general

Descripción

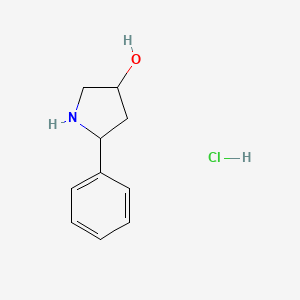

5-Phenylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.67 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Métodos De Preparación

The synthesis of 5-Phenylpyrrolidin-3-ol hydrochloride can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol . This intermediate can then be further processed to obtain this compound. Another method involves the stereoselective esterification of 3-pyrrolidinol derivatives using commercial lipases .

Análisis De Reacciones Químicas

5-Phenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block for Synthesis

5-Phenylpyrrolidin-3-ol hydrochloride serves as a fundamental building block in organic synthesis. It is utilized in the creation of more complex molecules, which are essential in various chemical reactions. The compound can undergo several types of reactions:

- Oxidation: Converts the compound into corresponding ketones or aldehydes.

- Reduction: Can be reduced to form different alcohols or amines.

- Substitution: Nucleophilic substitution allows for the introduction of diverse functional groups into the molecule.

These reactions make it versatile for further chemical modifications and applications in drug synthesis.

Biological Applications

2. Development of Bioactive Molecules

In biological research, this compound is investigated for its potential to develop bioactive molecules. It acts as a probe to study various biological processes, particularly those involving enzyme interactions and receptor binding.

3. Therapeutic Properties

The compound is being studied for its therapeutic properties, especially in drug discovery and development contexts. Its interactions with specific molecular targets suggest potential applications in treating various diseases.

Industrial Applications

4. Pharmaceutical Production

this compound is utilized in the pharmaceutical industry for the production of fine chemicals and active pharmaceutical ingredients (APIs). Its unique structural features contribute to its utility in creating drugs with desired biological activities.

Case Studies

Case Study 1: Drug Development

A recent study explored the use of this compound in developing new analgesics. The compound was subjected to various biological assays to evaluate its efficacy against pain pathways. Results indicated promising analgesic properties, leading to further investigations into its mechanism of action.

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with cyclooxygenase enzymes (COX). The study demonstrated that the compound could inhibit COX activity, suggesting its potential as an anti-inflammatory agent. This finding opens avenues for developing new therapeutic agents targeting inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 5-Phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that compounds containing the pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

5-Phenylpyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.

Pyrrolidine-2,5-diones: These compounds are used in the synthesis of various drugs and have distinct biological activities.

Prolinol: A derivative of pyrrolidine, prolinol is used in asymmetric synthesis and as a chiral auxiliary. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for diverse research applications.

Actividad Biológica

5-Phenylpyrrolidin-3-ol hydrochloride, also known as (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride, is a chiral organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique stereochemistry, specifically the (3S,4R) configuration, which significantly influences its pharmacological properties and interactions with biological targets.

The molecular formula of this compound is CHClNO. It features a pyrrolidine ring substituted with a phenyl group and hydroxyl functionality, making it a valuable scaffold in medicinal chemistry. The synthesis typically involves multi-step reactions that ensure high enantiomeric purity, crucial for maintaining biological activity.

Key Synthetic Steps:

- Formation of Pyrrolidine Ring : Starting materials undergo cyclization to form the pyrrolidine core.

- Hydroxylation : Introduction of the hydroxyl group at the appropriate position on the pyrrolidine ring.

- Salt Formation : Conversion to hydrochloride salt for enhanced solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notable mechanisms include:

- Enzyme Inhibition : Research indicates that this compound can inhibit HIV-1 integrase, an enzyme critical for viral replication, and cholinesterase enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, potentially enhancing cognitive functions and mood regulation.

Biological Activity Overview

The compound exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits HIV-1 integrase, potentially reducing viral replication. |

| Neuroprotective | May inhibit cholinesterase enzymes, offering therapeutic potential in neurodegenerative diseases. |

| Cognitive Enhancement | Preliminary findings suggest improvements in cognitive functions through neurotransmitter modulation. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

HIV Integrase Inhibition :

- A study demonstrated that (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride effectively inhibited HIV integrase activity in vitro, suggesting its potential as a therapeutic agent against HIV.

- Cholinesterase Inhibition :

-

Neurotransmitter Effects :

- Investigations into its effects on neurotransmitter systems revealed potential cognitive enhancement properties, warranting further exploration in behavioral studies.

Future Directions

The unique structural characteristics of this compound make it a promising candidate for drug development. Ongoing research aims to:

- Explore its full pharmacological profile.

- Investigate potential applications in treating neurodegenerative diseases.

- Develop derivatives with enhanced efficacy and reduced side effects.

Propiedades

IUPAC Name |

5-phenylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCGBDXAKVLDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888920-18-0 | |

| Record name | 5-phenylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.